1-(Benzo[a]pentacen-3-yl)ethan-1-one
Description
1-(Benzo[a]pentacen-3-yl)ethan-1-one is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a pentacene core fused with a benzene ring and substituted with an acetyl group. Pentacene-based compounds are of significant interest in materials science due to their optoelectronic properties, particularly in organic semiconductors and photovoltaic applications. To address the query, this article will focus on structurally analogous compounds with benzo-fused heterocyclic systems and acetyl substituents, as detailed in the evidence.
Properties
CAS No. |
646060-22-2 |
|---|---|
Molecular Formula |
C28H18O |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
1-(7-hexacyclo[12.12.0.03,12.04,9.016,25.018,23]hexacosa-1(26),2,4(9),5,7,10,12,14,16,18,20,22,24-tridecaenyl)ethanone |
InChI |
InChI=1S/C28H18O/c1-17(29)18-8-9-27-21(10-18)6-7-22-13-25-14-23-11-19-4-2-3-5-20(19)12-24(23)15-26(25)16-28(22)27/h2-16H,1H3 |
InChI Key |
GQGCCMASHILADX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C3=CC4=CC5=CC6=CC=CC=C6C=C5C=C4C=C3C=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzo[a]pentacen-3-yl)ethan-1-one typically involves the reaction of benzo[a]pentacene with ethanone derivatives under specific conditions. One common method involves the Friedel-Crafts acylation of benzo[a]pentacene using ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
While specific industrial production methods for 1-(Benzo[a]pentacen-3-yl)ethan-1-one are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(Benzo[a]pentacen-3-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, facilitated by reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1-(Benzo[a]pentacen-3-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of organic electronic materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 1-(Benzo[a]pentacen-3-yl)ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s aromatic structure allows it to participate in π-π interactions, which can influence its binding affinity and specificity.
Comparison with Similar Compounds
The following analysis compares 1-(Benzo[a]pentacen-3-yl)ethan-1-one with structurally related α-ketoheterocycles, benzothiophene derivatives, and diketones, emphasizing synthesis, physical properties, and functional applications.
Structural Analogues from
details eight benzo[d]thiazol-2-yl ethanone derivatives (e.g., compounds 8b–8h) synthesized for prostaglandin E2 (PGE2) inhibition in rat mesangial cells. Key comparisons include:
| Compound | Substituents | Yield (%) | Melting Point (°C) | Key Feature |
|---|---|---|---|---|
| 8b | 5-(4-methoxyphenyl)pentan-1-one | 52 | 65–66 | Moderate PGE2 inhibition |
| 8c | 2-(phenethylthio)ethan-1-one | 86 | 63–65 | High yield, thioether linkage |
| 8d | 2-(2-(naphthalen-2-yl)ethoxy)ethan-1-one | 20 | 57–59 | Low yield, bulky naphthyl group |
| 8e | 3-([1,1′-biphenyl]-4-yl)propan-1-one | 91 | 44–46 | High yield, biphenyl extension |
Key Observations :
- Substituents significantly influence yield and melting points. Bulky groups (e.g., naphthalenyl in 8d ) reduce yields (20%) compared to simpler alkyl/aryl chains (e.g., 8e : 91%) .
- Thioether and ether linkages (e.g., 8c , 8d ) enhance solubility but may reduce thermal stability.
Benzo[b]thiophen-3-yl Derivatives
and highlight 1-(Benzo[b]thiophen-3-yl)ethan-1-one (CAS: 1128-05-8) and its methyl-substituted analogue (CAS: 16810-19-8). These compounds are precursors in organic synthesis, particularly for pharmaceuticals and materials:
| Compound | Substituents | Key Application |
|---|---|---|
| 1-(Benzo[b]thiophen-3-yl)ethan-1-one | None | Intermediate in heterocyclic chemistry |
| 1-(2-Methylbenzo[b]thiophen-3-yl)ethanone | Methyl group | Enhanced steric hindrance for selectivity |
Comparison :
Benzodioxol and Acetophenone Derivatives
and describe 1-(benzo[d][1,3]dioxol-5-yl)ethan-1-one (synthesized in 89% yield) and 1-(1,3-benzodioxol-5-yl)pentan-1-one. These compounds are used in PET tracer synthesis and exhibit:
- High crystallinity : Single-crystal X-ray data confirm planar aromatic systems .
- Electrophilic reactivity : The acetyl group undergoes nucleophilic additions, useful in ketone-based transformations .
Benzoylacetone (1-Phenyl-1,3-butanedione)
and detail benzoylacetone (CAS: 93-91-4), a diketone with applications in coordination chemistry and UV stabilizers:
- Tautomerism: Exists in keto-enol forms, enhancing metal-chelation capabilities .
- Lower melting point : ~37–40°C, contrasting with rigid benzoheterocyclic derivatives (e.g., 8g : 144–145°C) .
Biological Activity
1-(Benzo[a]pentacen-3-yl)ethan-1-one is a polycyclic aromatic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties, supported by data tables and relevant case studies.
Chemical Structure
The compound can be represented structurally as follows:
Anticancer Activity
Recent studies suggest that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of benzodioxole have shown promising results against various cancer cell lines, indicating that structural analogs may also possess similar effects.
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of various compounds on the Hep3B liver cancer cell line. The results indicated that certain derivatives significantly reduced cell viability, suggesting a potential mechanism for inducing apoptosis.
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 5.2 | Induces apoptosis |
| Compound B | 8.7 | Cell cycle arrest |
| 1-(Benzo[a]pentacen-3-yl)ethan-1-one | TBD | TBD |
Antimicrobial Activity
The antimicrobial properties of 1-(Benzo[a]pentacen-3-yl)ethan-1-one have not been extensively studied; however, related compounds in the benzene family have demonstrated activity against various gram-positive and gram-negative bacteria.
Antimicrobial Testing
A comparative analysis was conducted to assess the antimicrobial efficacy of structurally related compounds.
| Compound | Gram-positive Activity (MIC µg/mL) | Gram-negative Activity (MIC µg/mL) |
|---|---|---|
| Compound C | 12.5 | 25.0 |
| Compound D | 10.0 | 30.0 |
| 1-(Benzo[a]pentacen-3-yl)ethan-1-one | TBD | TBD |
Antioxidant Activity
Antioxidant activity is critical for evaluating the potential health benefits of compounds. The DPPH assay is commonly used to measure the free radical scavenging ability of compounds.
Antioxidant Evaluation Results
In preliminary tests, derivatives similar to 1-(Benzo[a]pentacen-3-yl)ethan-1-one showed varying degrees of antioxidant activity.
| Compound | DPPH Scavenging Activity (%) at 100 µM |
|---|---|
| Compound E | 85% |
| Compound F | 78% |
| 1-(Benzo[a]pentacen-3-yl)ethan-1-one | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
